

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Methanol Solutions

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Compound of Interest

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This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous methanol solutions. Understanding these properties is critical in various scientific and industrial applications, including solvent effects in chemical reactions, cryopreservation, and pharmaceutical formulation development, where methanol-water mixtures are frequently employed. This document summarizes key quantitative data, details common experimental protocols for their measurement, and provides visualizations of the underlying molecular interactions and experimental workflows.

Core Thermodynamic Properties: Data Summary

The thermodynamic behavior of aqueous methanol solutions deviates significantly from ideality due to the complex interplay of hydrogen bonding between water and methanol molecules.^[1]^[2] This non-ideal behavior is reflected in properties such as density, viscosity, refractive index, heat capacity, and excess molar volume. The following tables summarize experimental data for these properties at various compositions and temperatures.

Table 1: Density of Aqueous Methanol Solutions

The density of methanol-water mixtures has been extensively studied.^[3]^[4]^[5]^[6] The data consistently shows a non-linear relationship with composition.

Mole Fraction of Methanol (x_MeOH)	Temperature (°C)	Density (g/cm ³)
0.0	25	0.9970
0.1	25	0.9785
0.2	25	0.9573
0.3	25	0.9329
0.4	25	0.9068
0.5	25	0.8795
0.6	25	0.8519
0.7	25	0.8247
0.8	25	0.7983
0.9	25	0.7731
1.0	25	0.7866

Note: Data compiled from various sources and may represent averaged or interpolated values.
[\[3\]](#)[\[5\]](#)

Table 2: Viscosity of Aqueous Methanol Solutions

The viscosity of methanol-water mixtures exhibits a maximum at a methanol mole fraction of approximately 0.3 at room temperature, a hallmark of strong intermolecular interactions.[\[7\]](#)[\[8\]](#)

Mole Fraction of Methanol (x_MeOH)	Temperature (°C)	Viscosity (mPa·s)
0.0	25	0.890
0.1	25	1.285
0.2	25	1.560
0.3	25	1.635
0.4	25	1.565
0.5	25	1.402
0.6	25	1.195
0.7	25	0.987
0.8	25	0.795
0.9	25	0.650
1.0	25	0.544

Note: Data compiled from various sources and may represent averaged or interpolated values.
[\[7\]](#)[\[9\]](#)

Table 3: Refractive Index of Aqueous Methanol Solutions

The refractive index of the mixture varies with composition and can be used for concentration determination.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Mole Fraction of Methanol (x_MeOH)	Temperature (°C)	Refractive Index (n_D)
0.0	25	1.3325
0.1	25	1.3388
0.2	25	1.3435
0.3	25	1.3460
0.4	25	1.3465
0.5	25	1.3450
0.6	25	1.3418
0.7	25	1.3375
0.8	25	1.3328
0.9	25	1.3282
1.0	25	1.3266

Note: Data compiled from various sources and may represent averaged or interpolated values.
[\[10\]](#)[\[11\]](#)

Table 4: Molar Heat Capacity of Aqueous Methanol Solutions

The heat capacity of the mixture is not a simple weighted average of the pure components, indicating changes in the structure and energy of the solution upon mixing.[\[14\]](#)[\[15\]](#)

Mole Fraction of Methanol (x_MeOH)	Temperature (K)	Molar Heat Capacity (J/mol·K)
0.0	298.15	75.3
0.1	298.15	78.1
0.2	298.15	80.5
0.3	298.15	82.2
0.4	298.15	83.1
0.5	298.15	83.4
0.6	298.15	83.0
0.7	298.15	82.1
0.8	298.15	80.8
0.9	298.15	79.4
1.0	298.15	81.6

Note: Data compiled from various sources and may represent averaged or interpolated values.
[\[15\]](#)[\[16\]](#)

Table 5: Excess Molar Volume of Aqueous Methanol Solutions

The excess molar volume (VE) is a measure of the deviation from ideal mixing behavior. For methanol-water mixtures, VE is negative across the entire composition range, with a minimum at a methanol mole fraction of around 0.4-0.5, indicating that the volume of the mixture is less than the sum of the volumes of the pure components.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) This volume contraction is attributed to the efficient packing of methanol molecules into the hydrogen-bonded network of water.[\[22\]](#)

Mole Fraction of Methanol (x_MeOH)	Temperature (°C)	Excess Molar Volume (cm ³ /mol)
0.1	25	-0.35
0.2	25	-0.65
0.3	25	-0.85
0.4	25	-0.98
0.5	25	-1.00
0.6	25	-0.92
0.7	25	-0.75
0.8	25	-0.52
0.9	25	-0.25

Note: Data compiled from various sources and may represent averaged or interpolated values.
[\[17\]](#)[\[18\]](#)

Experimental Protocols

Accurate measurement of thermodynamic properties is essential for understanding and modeling aqueous methanol solutions. Below are detailed methodologies for key experiments.

Measurement of Density

Method: Pycnometry or Vibrating Tube Densimetry.[\[20\]](#)[\[23\]](#)

Protocol using a Pycnometer:

- Calibration:
 - Thoroughly clean and dry a pycnometer of known volume.
 - Determine the mass of the empty, dry pycnometer using an analytical balance.
 - Fill the pycnometer with deionized water of a known temperature.

- Place the filled pycnometer in a constant-temperature bath until thermal equilibrium is reached.
- Adjust the water level to the calibration mark, ensuring no air bubbles are present.
- Dry the outside of the pycnometer and reweigh it to determine the mass of the water.
- Calculate the exact volume of the pycnometer using the known density of water at that temperature.
- Sample Measurement:
 - Prepare aqueous methanol solutions of varying compositions by mass or volume.
 - Empty and dry the calibrated pycnometer.
 - Fill the pycnometer with the sample solution.
 - Equilibrate the filled pycnometer in the constant-temperature bath to the same temperature used for calibration.
 - Adjust the liquid level to the calibration mark.
 - Dry the exterior and weigh the filled pycnometer.
 - Calculate the density of the solution by dividing the mass of the solution by the calibrated volume of the pycnometer.

Measurement of Viscosity

Method: Capillary Viscometry (e.g., Ostwald or Ubbelohde viscometer).^{[7][9]}

Protocol using an Ubbelohde Viscometer:

- Calibration:
 - Clean and dry the viscometer thoroughly.

- Introduce a known volume of a standard liquid with a well-documented viscosity (e.g., deionized water) into the viscometer.
- Place the viscometer in a constant-temperature bath and allow it to reach thermal equilibrium.
- Using suction, draw the liquid up through the capillary tube above the upper timing mark.
- Release the suction and measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.
- Repeat the measurement several times to ensure reproducibility.
- Calculate the viscometer constant using the known viscosity and density of the calibration liquid and the measured flow time.
- Sample Measurement:
 - Clean and dry the viscometer.
 - Introduce the same volume of the aqueous methanol solution into the viscometer.
 - Equilibrate the viscometer in the constant-temperature bath at the desired temperature.
 - Measure the flow time of the sample solution as described in the calibration step.
 - Calculate the kinematic viscosity of the sample by multiplying the viscometer constant by the measured flow time.
 - Determine the dynamic viscosity by multiplying the kinematic viscosity by the density of the solution (measured separately).

Measurement of Refractive Index

Method: Refractometry (e.g., Abbé refractometer).[\[10\]](#)

Protocol using an Abbé Refractometer:

- Calibration:

- Turn on the refractometer and allow the light source to stabilize.
- Set the temperature of the prisms using a circulating water bath to the desired measurement temperature.
- Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water). Apply a few drops of the standard to the prism surface and close the prisms.
- Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- Read the refractive index and adjust the instrument if it does not match the known value for the standard at that temperature.
- Sample Measurement:
 - Clean the prism surfaces with a suitable solvent (e.g., ethanol) and a soft lens tissue.
 - Apply a few drops of the aqueous methanol solution to the prism.
 - Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.
 - Adjust the instrument to bring the boundary line into sharp focus on the crosshairs.
 - Read the refractive index from the scale.

Measurement of Heat Capacity

Method: Adiabatic Calorimetry.[\[14\]](#)[\[15\]](#)

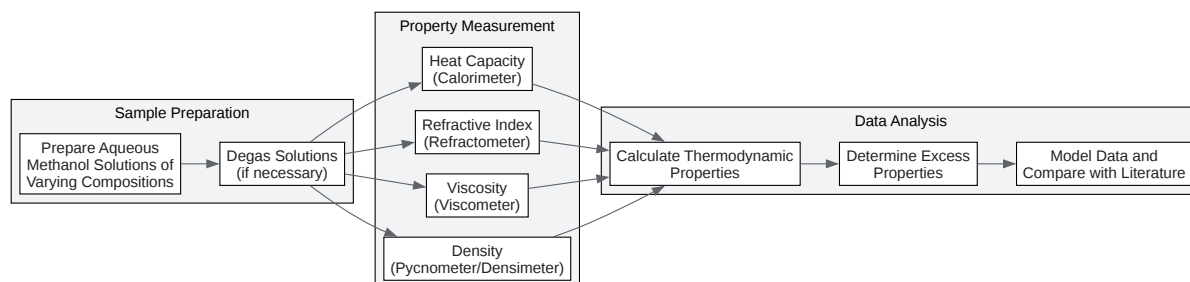
Protocol using an Adiabatic Calorimeter:

- System Preparation:
 - A known mass of the aqueous methanol solution is placed in a well-insulated sample cell within the calorimeter.

- The calorimeter is assembled, and the surrounding environment is controlled to minimize heat exchange (e.g., through a vacuum jacket and adiabatic shields).
- Heating and Measurement:
 - The initial temperature of the sample is precisely measured.
 - A known amount of electrical energy (Q) is supplied to the sample through a heater.
 - The temperature of the sample is monitored, and the final equilibrium temperature is recorded.
 - The temperature of the adiabatic shields is actively controlled to match the temperature of the sample cell, minimizing heat loss.
- Calculation:
 - The heat capacity (C) of the sample and the cell is calculated using the formula: $C = Q / \Delta T$, where ΔT is the change in temperature.
 - The heat capacity of the empty sample cell (determined in a separate experiment) is subtracted to obtain the heat capacity of the sample.
 - The molar heat capacity is then calculated by dividing the sample's heat capacity by the number of moles of the solution.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of aqueous methanol solutions.

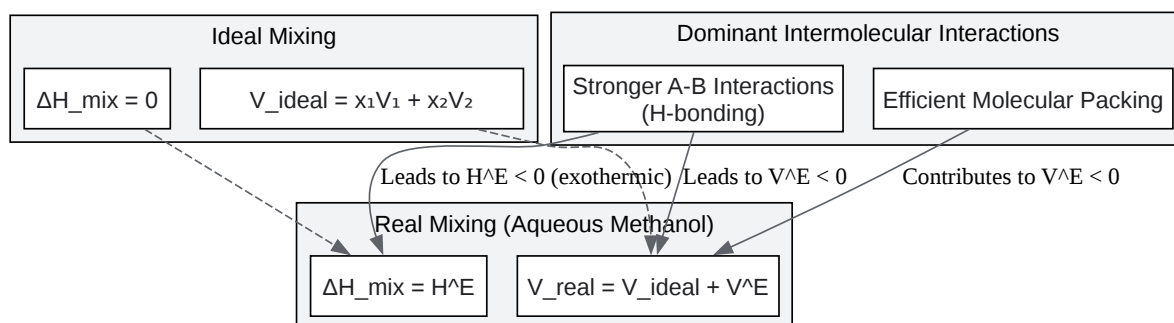


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A general experimental workflow for characterizing the thermodynamic properties of aqueous methanol solutions.

A simplified representation of hydrogen bonding in water-rich and methanol-rich aqueous solutions.

In water-rich solutions, methanol molecules are incorporated into the existing water hydrogen-bond network.[22] In methanol-rich solutions, water molecules participate in the hydrogen-bonded chains of methanol.[22]



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A logical diagram illustrating the relationship between ideal and real mixing properties of aqueous methanol solutions.

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